Pheniprazine

Beschreibung

This compound is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class that was used as an antidepressant in the 1960s. In addition, it was used for the treatment of other conditions, such as angina pectoris and schizophrenia. This compound was withdrawn by its manufacturer due to its ability to cause toxicity in the liver and its ability to cause optic neuritis.

was heading 1963-94; use HYDRAZINES to search this compound 1966-94

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

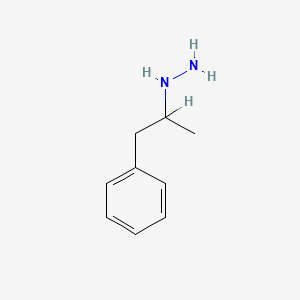

1-phenylpropan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTWEDPZMSVFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043838 | |

| Record name | Pheniprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-52-7 | |

| Record name | Pheniprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheniprazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheniprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pheniprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pheniprazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VKD7067M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

pheniprazine irreversible MAO inhibition mechanism

An In-depth Technical Guide to the Irreversible Monoamine Oxidase Inhibition Mechanism of Pheniprazine

Introduction

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, essential for the oxidative deamination of neurotransmitters and xenobiotic amines. The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities, making them crucial targets in neuropharmacology. This compound, or (1-methyl-2-phenylethyl)hydrazine, is a classic hydrazine-based, non-selective MAO inhibitor (MAOI). Its therapeutic and toxicological profiles are defined by its mechanism as an irreversible, mechanism-based inhibitor, often termed a "suicide inhibitor". This guide provides a detailed technical overview of the biochemical mechanism, kinetics, and experimental protocols used to characterize the irreversible inhibition of MAO by this compound.

Core Inhibition Mechanism: A Multi-Step Process

The irreversible inhibition of MAO by this compound is not a simple one-step binding event. Instead, it is a multi-step process where the enzyme itself bioactivates the inhibitor into a reactive species that ultimately forms a covalent bond, leading to permanent inactivation. This mechanism-based inhibition can be broken down into three principal stages.

-

Initial Reversible Binding: this compound first binds non-covalently to the active site of the MAO enzyme, forming a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by a dissociation constant (Kᵢ) and is a critical determinant of the inhibitor's potency and selectivity for the MAO isoforms.[1]

-

Enzymatic Oxidation and Activation: Once bound, the flavin adenine dinucleotide (FAD) cofactor within the MAO active site catalyzes the oxidation of the this compound molecule. This enzymatic transformation is the key step that converts the relatively stable inhibitor into a highly reactive, unstable intermediate, believed to be a phenyldiazene derivative.[2][3]

-

Covalent Adduct Formation: The reactive diazene intermediate does not dissociate from the active site. Instead, it rapidly attacks a nucleophilic component of the enzyme, forming a stable covalent adduct (E-I*). This covalent modification permanently blocks the enzyme's catalytic activity. Evidence suggests the primary site of adduction is the FAD cofactor itself.[1] The formation of this final, irreversibly inhibited complex is a time-dependent process.[2]

Quantitative Analysis: The Kinetics of Inhibition

The multi-step inhibition mechanism of this compound is characterized by specific kinetic parameters that quantify its interaction with MAO-A and MAO-B. The initial reversible binding affinity is given by the inhibition constant Kᵢ , while the rate of the subsequent irreversible inactivation is described by the first-order rate constant k₊₂ (also referred to as k_inact). A lower Kᵢ value indicates stronger initial binding, while a higher k₊₂ value signifies a faster rate of covalent bond formation.

| Enzyme Source | MAO Isoform | Kᵢ (nM) | k₊₂ (min⁻¹) | Selectivity Notes |

| Rat Liver Mitochondria | MAO-A | 420 | 0.06 | Higher initial affinity (lower Kᵢ) but a much slower rate of irreversible inactivation compared to MAO-B.[1] |

| Rat Liver Mitochondria | MAO-B | 2450 | 0.16 | Weaker initial affinity but a faster rate of covalent adduct formation.[1] |

| Ox Liver Mitochondria | MAO-B | 450 | 0.29 | Exhibits strong initial affinity and the fastest rate of inactivation among the tested enzymes.[1] |

Experimental Protocols

Characterizing an irreversible inhibitor like this compound requires specific experimental designs to distinguish between the initial reversible binding and the time-dependent irreversible inactivation, as well as to confirm the formation of a covalent adduct.

Protocol for Determining Inhibition Kinetics (Kᵢ and k₊₂)

This protocol outlines a standard method for determining the kinetic parameters of a mechanism-based inhibitor using an in vitro fluorometric assay.

Methodology:

-

Reagent Preparation: Prepare stock solutions of recombinant human MAO-A or MAO-B, this compound at various concentrations, and a suitable substrate (e.g., p-tyramine). Prepare a detection mix, such as one containing horseradish peroxidase and a fluorogenic probe to detect H₂O₂, a product of the MAO reaction.[4]

-

Pre-incubation: In a 96-well plate, mix the MAO enzyme with each concentration of this compound. This pre-incubation is performed for a series of defined time intervals (e.g., 0, 2, 5, 10, 20 minutes) at a controlled temperature (e.g., 25°C) to allow the time-dependent inactivation to occur.[4]

-

Reaction Initiation: Following the pre-incubation period for each time point, add the substrate and detection mix to all wells simultaneously to initiate the enzymatic reaction.

-

Activity Measurement: Immediately measure the rate of product formation by monitoring the increase in fluorescence over a short period (e.g., 5-10 minutes) using a microplate reader. The rate of this reaction is proportional to the amount of active MAO remaining.

-

Data Analysis:

-

For each this compound concentration, plot the natural logarithm (ln) of the remaining MAO activity against the pre-incubation time. The slope of this line yields the pseudo-first-order rate constant of inactivation (k_obs) at that specific inhibitor concentration.

-

Create a secondary plot of k_obs versus the this compound concentration. Fit this data to the Michaelis-Menten equation. The maximal inactivation rate (Vmax) from this plot corresponds to k₊₂, and the inhibitor concentration at half-maximal rate (Km) corresponds to Kᵢ.

-

Protocol for Identification of the Covalent Adduct

Mass spectrometry-based proteomics is the definitive method for confirming covalent adduct formation and identifying the specific site of modification on the enzyme.

Methodology:

-

Adduct Formation: Incubate purified MAO protein with a molar excess of this compound under physiological conditions to ensure complete inactivation.

-

Sample Cleanup: Remove unbound this compound and byproducts using a protein cleanup method such as dialysis or size-exclusion chromatography.

-

Proteolytic Digestion: Denature the protein sample and digest it into smaller peptides using a protease like trypsin, which cleaves specifically at lysine and arginine residues.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). The LC separates the peptides, which are then ionized and analyzed.

-

Data Acquisition and Analysis: The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects peptides for fragmentation and measures the m/z of the resulting fragments (MS2 or MS/MS scan).

-

Adduct Identification: Use specialized proteomics software with an open modification search strategy to analyze the MS data.[5] The software will identify peptides whose measured mass exceeds their theoretical mass by an amount corresponding to the mass of the covalently bound this compound-derived fragment.

-

Localization of Modification Site: The fragmentation data from the MS/MS scan is used to determine the peptide's amino acid sequence. A shift in the mass of a specific fragment ion reveals which amino acid residue within the peptide carries the covalent modification.[6] For hydrazine-based inhibitors, this is often a cysteine residue near the FAD cofactor or the FAD cofactor itself.

References

- 1. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics, mechanism, and inhibition of monoamine oxidase | Semantic Scholar [semanticscholar.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. biorxiv.org [biorxiv.org]

- 6. superfund.berkeley.edu [superfund.berkeley.edu]

Pheniprazine: A Technical Whitepaper on its Pharmacology and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheniprazine (α-methylphenethylhydrazine), formerly marketed as Catron and Cavodil, is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1][2] It was introduced in the 1960s as an antidepressant but was subsequently withdrawn from the market due to significant toxicity concerns, including hepatotoxicity, optic neuritis, and amblyopia.[1][3][4] Despite its discontinuation, the study of this compound provides valuable insights into the pharmacology of early MAOIs and the biochemical pathways of mood regulation. This document provides a comprehensive technical overview of the pharmacology and pharmacokinetics of this compound, summarizing available data, outlining relevant experimental methodologies, and visualizing key pathways.

Pharmacology

Mechanism of Action

This compound's primary pharmacological action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][5] It acts as a non-selective inhibitor, affecting both MAO-A and MAO-B isoforms.[2][6]

The mechanism is one of irreversible inhibition . The hydrazine moiety of this compound forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme.[5] This chemical reaction creates a stable complex that permanently inactivates the enzyme.[5] Consequently, the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine is prevented, leading to their accumulation in the synaptic cleft and an enhancement of monoaminergic neurotransmission.[5] This prolonged elevation of neurotransmitter levels is believed to be the basis for its antidepressant effects.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Toxic amblyopia during antidepressant treatment with this compound (Catran) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxic Amblyopia due to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

pheniprazine analogues and derivatives

An In-depth Technical Guide to Pheniprazine Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, (1-methyl-2-phenylethyl)hydrazine, is a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor of the hydrazine class. Historically used as an antidepressant, its clinical application was halted due to significant toxicity.[1][2] However, its core structure remains a valuable scaffold for the design of novel MAO inhibitors and other neurologically active agents. This guide provides a comprehensive technical overview of this compound and its derivatives, focusing on synthesis, pharmacology, structure-activity relationships (SAR), and detailed experimental protocols relevant to their study.

Chemical Structure and Synthesis

This compound is structurally related to amphetamine, featuring a phenylisopropyl backbone with a terminal hydrazine moiety.[1] This structure is fundamental to its mechanism of action. The synthesis of this compound and its analogues typically proceeds through the key intermediate phenylacetone or a substituted variant.

Representative Synthesis of this compound

The following protocol is a representative synthesis adapted from foundational methods, proceeding via the formation and subsequent reduction of a hydrazone.[3][4]

Experimental Protocol: Synthesis of (1-methyl-2-phenylethyl)hydrazine

-

Step 1: Synthesis of Phenylacetone (P2P)

-

Reaction: Phenylacetic acid is reacted with an excess of methyllithium in an ethereal solvent.[3]

-

Procedure: To a solution of phenylacetic acid (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, a solution of methyllithium (~2.2 eq) in ether is added cautiously at 0°C. The reaction mixture is then brought to reflux for 30-45 minutes. After cooling, the reaction is quenched by the slow addition of water. The ethereal layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude phenylacetone, which can be used directly or purified by vacuum distillation.[3][5]

-

-

Step 2: Formation of Phenylacetone Hydrazone

-

Reaction: Phenylacetone is condensed with hydrazine hydrate.

-

Procedure: Phenylacetone (1.0 eq) is dissolved in ethanol. An excess of hydrazine hydrate (~2.0-3.0 eq) is added, and the mixture is refluxed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed in vacuo to yield the crude phenylacetone hydrazone.

-

-

Step 3: Reduction of the Hydrazone to this compound

-

Reaction: The C=N bond of the hydrazone is reduced to a C-N single bond.

-

Procedure: The crude phenylacetone hydrazone is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ gas over a platinum or palladium catalyst), is introduced.[3] For hydrogenation, the mixture is subjected to a hydrogen atmosphere (e.g., in a Parr shaker) until hydrogen uptake ceases. The catalyst is then filtered off, and the solvent is evaporated.

-

-

Step 4: Isolation and Purification

-

Procedure: The resulting crude this compound base is dissolved in ether. The solution is acidified with ethereal HCl to precipitate this compound hydrochloride.[3] The salt can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield the purified product. Characterization is performed using NMR, IR, and mass spectrometry.

-

Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of this compound hydrochloride.

Pharmacology and Mechanism of Action

This compound functions as a mechanism-based irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[6] These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2]

-

MAO-A preferentially metabolizes serotonin and norepinephrine.

-

MAO-B preferentially metabolizes phenylethylamine and is a primary site for dopamine metabolism in the human brain.

By irreversibly binding to the FAD cofactor of the enzymes, this compound inactivates them. This leads to an accumulation of monoamine neurotransmitters in presynaptic neurons, resulting in increased vesicular storage and enhanced synaptic release upon neuronal firing.[2][7] The byproducts of MAO-catalyzed reactions, including hydrogen peroxide and aldehydes, are also reduced, which may contribute to neuroprotective effects observed with some MAOIs.[2]

Visualization: MAO Inhibition Signaling Pathway

Caption: this compound inhibits MAO, increasing monoamine availability.

Structure-Activity Relationships (SAR)

-

Alkyl Chain: The presence of a methyl group on the carbon alpha to the hydrazine (as in this compound) generally increases CNS stimulant activity compared to the non-methylated analogue (phenelzine).

-

Hydrazine Moiety: The -NHNH₂ group is essential for the mechanism-based inhibition. N-acylation or substitution on both nitrogens can drastically reduce or abolish MAO inhibitory activity.

-

Phenyl Ring: Substitution on the phenyl ring can modulate potency and selectivity. Electron-withdrawing or -donating groups can alter the electronic properties of the molecule, affecting its interaction with the enzyme's active site. For other classes of hydrazine inhibitors, such as hydrazones, halogen substitutions on the phenyl ring have been shown to fine-tune selectivity and potency, often favoring MAO-B inhibition.[8]

Quantitative Data

The following table summarizes inhibitory constants for this compound and the related compound phenelzine. Data for a broader range of direct analogues is limited; therefore, representative data for other hydrazine-type inhibitors are included for structural context.

| Compound | Structure | Target Enzyme | Value Type | Value (nM) | Source |

| This compound | Phenylisopropylhydrazine | Rat Liver MAO-A | Ki | 420 | [5] |

| Rat Liver MAO-B | Ki | 2450 | [5] | ||

| Phenelzine | Phenylethylhydrazine | Human Brain MAO-A | Occupancy | ~87% at 45-60mg | [9] |

| Hydrazone 2b | 1-(4-chlorobenzylidene)-2-phenylhydrazine | Human MAO-A | IC₅₀ | 28 | |

| Human MAO-B | IC₅₀ | >10,000 | |||

| Hydrazone 2a | 1-benzylidene-2-phenylhydrazine | Human MAO-A | IC₅₀ | 342 | |

| Human MAO-B | IC₅₀ | >10,000 |

*Note: Hydrazone derivatives are included to illustrate SAR principles but belong to a different chemical subclass than this compound.

Experimental Protocols: In Vitro MAO Inhibition Assay

This section provides a detailed protocol for a common fluorometric assay used to determine the inhibitory potency (IC₅₀) of compounds against recombinant human MAO-A and MAO-B. The protocol is based on the Amplex® Red reagent method, which detects hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate.

Protocol: Fluorometric MAO-A/B Inhibition Assay

-

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

p-Tyramine (non-selective substrate)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Test compounds (dissolved in DMSO)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)

-

-

Preparation of Solutions:

-

Assay Buffer: Prepare 50 mM potassium phosphate buffer, pH 7.4.

-

Test Compound Dilutions: Create a serial dilution of the test compounds in DMSO, then dilute further in assay buffer to achieve final assay concentrations (e.g., 0.01 nM to 100 µM). Ensure the final DMSO concentration in the well is ≤1%.

-

Reaction Cocktail: Prepare a working solution in assay buffer containing Amplex® Red, HRP, and p-Tyramine at their optimal final concentrations.

-

-

Assay Procedure:

-

Add 20 µL of the appropriate test compound dilution (or control inhibitor/vehicle) to the wells of the 96-well plate.

-

Add 20 µL of either MAO-A or MAO-B enzyme solution (diluted in assay buffer) to the respective wells.

-

Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 60 µL of the Reaction Cocktail to all wells.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Visualization: Experimental Workflow

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

References

- 1. This compound | C9H14N2 | CID 5929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scispace.com [scispace.com]

- 4. File:this compound synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. Phenylacetone - Wikipedia [en.wikipedia.org]

- 6. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Relationship of Pheniprazine to Amphetamine and Phenelzine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the structural, mechanistic, and metabolic relationships between pheniprazine, amphetamine, and phenelzine. This compound, a withdrawn antidepressant, holds a unique position, sharing structural features with both the stimulant amphetamine and the monoamine oxidase inhibitor (MAOI) phenelzine. This document elucidates these connections through detailed chemical and pharmacological data, experimental methodologies, and visual pathway diagrams to inform research and drug development efforts in neuropsychopharmacology.

Introduction

This compound, formerly marketed as Catron, is a hydrazine derivative that was used as an antidepressant in the 1960s.[1] Its clinical use was discontinued due to toxicity concerns, including hepatotoxicity and optic neuritis.[1] Despite its withdrawal, this compound remains a compound of interest to researchers due to its distinct pharmacological profile, which bridges the gap between classic stimulants and monoamine oxidase inhibitors. Understanding its relationship to amphetamine, a potent central nervous system stimulant, and phenelzine, a structurally related MAOI, provides valuable insights into the structure-activity relationships of psychoactive compounds.

Chemical and Physical Properties

This compound, amphetamine, and phenelzine are all derivatives of phenethylamine. This compound is structurally the α-methylated analog of phenelzine, which classifies it as a substituted amphetamine. Phenelzine, in turn, is the N-amino derivative of phenethylamine. This structural lineage is fundamental to their overlapping pharmacological activities.

| Property | This compound | Amphetamine | Phenelzine |

| IUPAC Name | (1-phenylpropan-2-yl)hydrazine[2] | 1-phenylpropan-2-amine[3] | 2-phenylethylhydrazine[4] |

| Molecular Formula | C₉H₁₄N₂[2] | C₉H₁₃N[5] | C₈H₁₂N₂[4] |

| Molecular Weight | 150.22 g/mol [2] | 135.21 g/mol [5] | 136.19 g/mol [4] |

| Chemical Class | Hydrazine, Substituted Amphetamine[2] | Phenethylamine, Substituted Amphetamine[3] | Hydrazine, Phenethylamine[4] |

Pharmacological Mechanisms of Action

The primary mechanisms of action of these three compounds, while distinct, share a common impact on monoaminergic neurotransmission.

Monoamine Oxidase (MAO) Inhibition

| Compound | Target | Action | Potency (Ki) |

| This compound | MAO-A, MAO-B | Irreversible Inhibitor | Data not readily available |

| Phenelzine | MAO-A | Irreversible Inhibitor | 4.7 x 10⁻⁸ M |

| MAO-B | Irreversible Inhibitor | 1.5 x 10⁻⁸ M | |

| Amphetamine | MAO | Weak Inhibitor | - |

Note: Ki values for phenelzine were converted from pKi values.

Monoamine Release and Reuptake Inhibition

Amphetamine's primary mechanism is the release of dopamine and norepinephrine from presynaptic terminals and the inhibition of their reuptake via the dopamine transporter (DAT) and norepinephrine transporter (NET).[8][9] It also interacts with the vesicular monoamine transporter 2 (VMAT2), disrupting the storage of monoamines in synaptic vesicles.[9] Phenelzine's structural similarity to amphetamine may contribute to its effects on dopamine and norepinephrine uptake and release.[10] this compound has been shown to produce amphetamine-like psychostimulant effects at high doses.[11]

| Compound | Target | Action | Potency (Ki) |

| Amphetamine | DAT | Reuptake Inhibitor / Releaser | ~0.6 µM |

| NET | Reuptake Inhibitor / Releaser | ~0.07-0.1 µM | |

| SERT | Reuptake Inhibitor / Releaser | ~20-40 µM | |

| VMAT2 | Inhibitor / Substrate | ~2 µM | |

| Phenelzine | DAT | Weak Inhibitor | 8.4 x 10⁻⁶ M |

| NET | Weak Inhibitor | >10 x 10⁻⁶ M | |

| This compound | - | Amphetamine-like effects at high doses | - |

Note: Ki values for amphetamine can vary between studies.

Metabolism and Interrelationships

A crucial aspect of the relationship between these compounds lies in their metabolic pathways. Animal studies have demonstrated that this compound is metabolized to amphetamine.[11] This metabolic conversion likely contributes to this compound's stimulant effects. Phenelzine is metabolized to β-phenylethylamine (PEA), a trace amine with its own neuromodulatory properties.[12]

References

- 1. jfda-online.com [jfda-online.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. mac-mod.com [mac-mod.com]

- 9. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

- 10. Highly sensitive LC-MS/MS-ESI method for determination of phenelzine in human plasma and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpda.org [ijpda.org]

The Historical Application of Pheniprazine in Depression Therapy: A Technical Review

Published: November 8, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides an in-depth review of the historical use of pheniprazine, a hydrazine-class monoamine oxidase inhibitor (MAOI), in the treatment of major depressive disorder. Marketed in the 1960s under brand names such as Catron and Cavodil, this compound represented an early pharmacological approach to managing depression.[1] This document details its mechanism of action, clinical application, and the significant toxicity concerns, particularly optic neuritis and hepatotoxicity, that led to its withdrawal from the market.[1][2] By synthesizing available historical data, this paper aims to provide a comprehensive technical resource for researchers in psychopharmacology and drug development, offering insights into the therapeutic potential and inherent risks of early, non-selective, irreversible MAOIs.

Introduction: The Dawn of Psychopharmacology

The 1950s marked a revolutionary period in the treatment of depression with the serendipitous discovery of the antidepressant properties of monoamine oxidase inhibitors.[3] This era, running roughly from 1957 to 1970, saw the introduction of the first generation of MAOIs, which included the hydrazine derivative this compound (α-methylphenethylhydrazine).[1][3] Initially explored for various conditions including angina pectoris and schizophrenia, its primary application became the treatment of depressive illnesses.[4][5] this compound, like its contemporaries, offered a novel chemical approach to mood disorders, moving treatment beyond sedatives and convulsive therapies.[6] However, its promising efficacy was quickly overshadowed by a severe side-effect profile that ultimately led to its discontinuation.[1][2]

Mechanism of Action: Irreversible Monoamine Oxidase Inhibition

This compound functions as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[6] The core mechanism involves the hydrazine group of the this compound molecule forming a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme.[7] This irreversible inactivation of MAO prevents the breakdown of key monoamine neurotransmitters.

By inhibiting MAO, this compound leads to an accumulation of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron and an subsequent increase in their concentration within the synaptic cleft.[7] This enhanced monoaminergic neurotransmission is believed to be the basis for its antidepressant effects.[7] Additionally, animal studies have detected amphetamine as an active metabolite of this compound, which may have contributed to its psychostimulant effects.[1]

Clinical Data and Experimental Protocols

Data Presentation

The following tables summarize the known properties and qualitative clinical data for this compound.

Table 1: Pharmacological Profile of this compound

| Property | Description | Source(s) |

|---|---|---|

| Drug Class | Monoamine Oxidase Inhibitor (MAOI), Hydrazine derivative | [1][4][8] |

| Mechanism | Irreversible, non-selective inhibitor of MAO-A and MAO-B | [6][7] |

| Brand Names | Catron, Cavodil | [1] |

| Primary Indication | Major Depressive Disorder | [4] |

| Other Historical Uses | Angina Pectoris, Schizophrenia | [2][5] |

| Metabolism | Produces amphetamine as an active metabolite in animals | [1] |

| Status | Withdrawn from market due to toxicity |[1][9] |

Table 2: Summary of Adverse Effects

| Adverse Effect Category | Specific Manifestations | Notes | Source(s) |

|---|---|---|---|

| Ocular Toxicity | Optic Neuritis , Amblyopia (impaired vision), Optic Atrophy, Reduced Color Perception, Visual Field Defects. | A primary reason for the drug's withdrawal. Cases of severe and potentially irreversible vision loss were reported. | [1][2][7][10] |

| Hepatotoxicity | Jaundice, Liver Damage. | A known risk for hydrazine-class MAOIs. | [1][2][8] |

| Cardiovascular | Hypertensive Crisis (Tyramine Reaction), Orthostatic Hypotension. | Common to non-selective MAOIs, requiring strict dietary restrictions (avoiding tyramine-rich foods). | [6][11] |

| Neurological/Psychiatric | Overstimulation, Insomnia, Hypomania, Potential for Psychosis. | Some effects may be linked to its amphetamine metabolite. |[1][6] |

Generalized Experimental Protocol (1960s MAOI Trial)

While a specific protocol for a this compound trial is unavailable, the workflow below represents a generalized methodology for an antidepressant clinical trial from that period, synthesized from descriptions of studies on similar MAOIs like phenelzine.[6]

Toxicity and Withdrawal from Market

The clinical use of this compound was short-lived due to its severe toxicity profile. The two most significant concerns that led to its withdrawal were hepatotoxicity and ocular toxicity.[1][2]

-

Ocular Toxicity : Multiple case reports from the early 1960s documented the occurrence of toxic amblyopia and optic neuritis in patients treated with this compound.[10] Symptoms included blurred vision, changes in color perception, and visual field loss, which could progress to optic atrophy.[7] This severe adverse effect was a distinguishing and alarming feature of this compound compared to other available antidepressants.

-

Hepatotoxicity : As a hydrazine derivative, this compound carried a risk of causing liver damage, a known danger for this chemical class of MAOIs.[8]

-

Hypertensive Crisis : Common to all non-selective, irreversible MAOIs, the "cheese effect" was a major risk.[6] The inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine, an amino acid found in aged cheeses, cured meats, and other fermented foods.[11] Absorption of tyramine can lead to a massive release of norepinephrine, causing a potentially fatal hypertensive crisis.[6]

The logical progression from discovery to withdrawal is illustrated in the diagram below.

Conclusion and Future Perspective

This compound represents a critical chapter in the history of psychopharmacology. It demonstrated the potential of monoamine oxidase inhibition as a viable strategy for treating depression, paving the way for the monoamine theory of depression.[3] However, its story serves as a stark reminder of the importance of selectivity and safety in drug design. The severe toxicities associated with this non-selective, irreversible hydrazine MAOI highlighted the need for more refined compounds.

The experience with this compound and other first-generation MAOIs directly influenced the future of antidepressant development, leading to:

-

The development of non-hydrazine MAOIs (e.g., tranylcypromine) with a potentially lower risk of hepatotoxicity.[8]

-

The exploration of reversible MAO-A inhibitors (RIMAs) like moclobemide, designed to reduce the risk of the tyramine reaction.[3]

-

The eventual shift towards entirely new classes of antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), which offered improved safety and tolerability profiles.

For today's researchers, the history of this compound underscores the ongoing challenge of balancing efficacy and toxicity. It provides a valuable case study in adverse drug reactions and the evolution of regulatory standards, reinforcing the necessity of comprehensive pre-clinical toxicology and vigilant post-marketing surveillance in modern drug development.

References

- 1. The importance of dosage in prescribing antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Typical optic neuritis and multiple sclerosis – Case-Based Neuro-Ophthalmology [pressbooks.pub]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. On the Origins of MAOI Misconceptions: Reaffirming their Role in Melancholic Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prevalence and management practice of first generation antipsychotics induced side effects among schizophrenic patients at Amanuel Mental Specialized Hospital, central Ethiopia: cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.healio.com [journals.healio.com]

- 7. Can optic atrophy caused by this compound treatment become aggravated by subsequent nialamid treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. List of antidepressants - Wikipedia [en.wikipedia.org]

- 10. Toxic Amblyopia due to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Pheniprazine Hydrochloride: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the properties, mechanism of action, and experimental protocols related to pheniprazine hydrochloride.

This compound is a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor.[1] Historically, it was utilized as an antidepressant, as well as for treating conditions like angina pectoris and schizophrenia.[1] However, its use was largely discontinued due to concerns about toxicity, including jaundice, amblyopia, and optic neuritis. As a research tool, this compound hydrochloride continues to be valuable for studying the roles of MAO-A and MAO-B in various physiological and pathological processes.

Physicochemical Properties

This compound hydrochloride is the salt form of this compound, typically appearing as an off-white to cream-colored solid powder. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅ClN₂ | PubChem |

| Molecular Weight | 186.68 g/mol | DrugBank Online[2] |

| Appearance | Off-white solid powder | MedChemExpress, Cole-Parmer[3] |

| Melting Point | 250-254 °C | Thermo Fisher Scientific[4] |

| Solubility | DMSO: 100 mg/mL (535.68 mM) | LabSolutions |

| Water (predicted): 3.75 mg/mL | DrugBank Online[2] | |

| Stability | Stable under recommended storage conditions. Sensitive to light and air. | Cole-Parmer[3] |

| Storage | Store at 2-8°C, desiccated. For long-term storage in solvent, -20°C (1 month) or -80°C (6 months). | LabSolutions, MedChemExpress |

Mechanism of Action: Monoamine Oxidase Inhibition

This compound hydrochloride exerts its effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased release into the synaptic cleft, thereby enhancing monoaminergic signaling.

Caption: Mechanism of action of this compound Hydrochloride.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound hydrochloride on MAO-A and MAO-B in isolated mitochondria or using recombinant enzymes.

1. Materials and Reagents:

-

This compound hydrochloride

-

MAO-A and MAO-B source (e.g., rat liver mitochondria, human recombinant enzymes)

-

Substrate for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Spectrophotometer or fluorometer

-

96-well microplates (UV-transparent or black, depending on the assay)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

2. Preparation of Solutions:

-

This compound Hydrochloride Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent such as DMSO. Further dilute in assay buffer to achieve the desired final concentrations.

-

Enzyme Preparation: If using tissue homogenates, isolate mitochondria through differential centrifugation. If using recombinant enzymes, dilute them in assay buffer to the recommended concentration.

-

Substrate Solutions: Prepare stock solutions of the substrates in water or a suitable buffer.

3. Assay Procedure:

-

Add 50 µL of phosphate buffer to each well of the microplate.

-

Add 10 µL of various concentrations of this compound hydrochloride (or vehicle control) to the wells.

-

Add 20 µL of the enzyme preparation to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 316 nm for the product of kynuramine oxidation, 250 nm for benzaldehyde from benzylamine oxidation).

-

Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

-

Determine the percent inhibition for each concentration of this compound hydrochloride and calculate the IC₅₀ value.

Caption: Workflow for an in vitro MAO inhibition assay.

Cell-Based Assay for Assessing Cellular Effects

This protocol provides a general method for evaluating the effects of this compound hydrochloride on cell viability or other cellular parameters in a cultured cell line.

1. Materials and Reagents:

-

This compound hydrochloride

-

A suitable mammalian cell line (e.g., SH-SY5Y neuroblastoma cells, PC12 cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

2. Cell Culture and Seeding:

-

Culture the chosen cell line according to standard protocols.

-

Harvest the cells and determine the cell density.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

3. Treatment with this compound Hydrochloride:

-

Prepare serial dilutions of this compound hydrochloride in complete cell culture medium.

-

Remove the old medium from the cell plate and replace it with the medium containing different concentrations of this compound hydrochloride (or vehicle control).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

4. Assessment of Cellular Effects:

-

After the incubation period, perform the chosen cell-based assay according to the manufacturer's instructions. For example, for an MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

Normalize the results to the vehicle-treated control group and calculate the percentage of viable cells.

-

Plot the results and determine the EC₅₀ or IC₅₀ value, depending on the effect being measured.

Caption: Workflow for a general cell-based assay.

Disclaimer: this compound hydrochloride is a potent pharmacological agent and should be handled with appropriate safety precautions in a laboratory setting. The provided protocols are for informational purposes and should be adapted and optimized for specific experimental conditions.

References

Application Note: HPLC-UV Analysis of Pheniprazine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of pheniprazine in pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

This compound is a monoamine oxidase inhibitor (MAOI) that was previously used as an antidepressant.[1][2] Accurate and reliable analytical methods are essential for the quality control and formulation development of pharmaceutical products containing this compound. This application note describes a robust HPLC-UV method for the determination of this compound. The method is based on established principles of reversed-phase chromatography and has been adapted from methodologies for structurally related compounds, providing a solid foundation for validation in a laboratory setting.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 25°C |

| UV Detection | 254 nm |

Rationale for parameter selection is based on methods for similar compounds like fluphenazine and perphenazine which show good retention and resolution under these conditions.[3][4][5]

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

-

Tablet/Capsule Formulation:

-

Weigh and finely powder not fewer than 20 tablets/capsules.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 µg/mL).

-

Method Validation (Proposed Parameters)

For regulatory purposes, the method should be validated according to ICH guidelines. The following table outlines the typical validation parameters and their acceptable limits.

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity | No interference from excipients at the retention time of this compound. |

| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |

| Accuracy | 98.0% - 102.0% recovery. |

| Precision (RSD) | Intraday RSD < 2.0%; Interday RSD < 2.0%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |

| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition). |

These validation parameters are standard in the pharmaceutical industry for ensuring the reliability of analytical methods.[3][5]

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 3: Example Calibration Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 50.2 |

| 2.5 | 124.8 |

| 5 | 251.5 |

| 10 | 503.1 |

| 15 | 755.4 |

| 20 | 1008.2 |

Table 4: Example System Suitability Results

| Parameter | Result | Acceptance Criteria |

| Tailing Factor | 1.1 | ≤ 2.0 |

| Theoretical Plates | > 2000 | ≥ 2000 |

| %RSD of Peak Area (n=6) | 0.8% | ≤ 2.0% |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the HPLC-UV analysis of this compound.

References

- 1. This compound | C9H14N2 | CID 5929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 4. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

Application Notes and Protocols for the Use of Pheniprazine in In Vitro Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheniprazine is a potent, irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Historically used as an antidepressant, its clinical application has been discontinued due to safety concerns.[1] However, this compound remains a valuable tool in in vitro neuroscience research for elucidating the roles of MAO in neuronal function and dysfunction. Its irreversible mechanism of action, involving the formation of a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, provides a robust method for achieving sustained enzyme inhibition in experimental settings.[1]

These application notes provide detailed protocols for utilizing this compound in various in vitro neuroscience assays, including the assessment of MAO inhibition, neurotoxicity, and its effects on neurotransmitter dynamics.

Data Presentation

Quantitative Inhibition of Monoamine Oxidase by this compound

The following table summarizes the kinetic parameters of this compound-mediated inhibition of MAO-A and MAO-B from different sources. This data is essential for designing experiments and interpreting results.

| Enzyme Source | MAO Isoform | Inhibition Parameter | Value | Reference |

| Rat Liver Mitochondria | MAO-A | Ki (dissociation constant) | 420 nM | [2] |

| Rat Liver Mitochondria | MAO-A | k+2 (rate of irreversible inhibition) | 0.06 min-1 | [2] |

| Rat Liver Mitochondria | MAO-B | Ki (dissociation constant) | 2450 nM | [2] |

| Rat Liver Mitochondria | MAO-B | k+2 (rate of irreversible inhibition) | 0.16 min-1 | [2] |

| Ox Liver Mitochondria | MAO-B | Ki (dissociation constant) | 450 nM | [2] |

| Ox Liver Mitochondria | MAO-B | k+2 (rate of irreversible inhibition) | 0.29 min-1 | [2] |

Signaling Pathways and Experimental Workflows

Monoamine Oxidase Inhibition Pathway

The primary mechanism of action of this compound is the irreversible inhibition of monoamine oxidase. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron.

General Experimental Workflow for In Vitro Studies

This workflow outlines the typical steps involved in conducting in vitro experiments with this compound.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from commercially available MAO assay kits and can be used to determine the IC50 of this compound.[1][3][4][5][6]

Materials:

-

This compound hydrochloride

-

MAO-A and MAO-B enzymes (recombinant or from tissue homogenates)

-

MAO substrate (e.g., p-tyramine, kynuramine for MAO-A, benzylamine for MAO-B)[1]

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black, clear-bottom plates

-

Fluorometric microplate reader

Procedure:

-

Prepare this compound Dilutions: Prepare a stock solution of this compound hydrochloride in assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 1 nM to 100 µM).

-

Enzyme Preparation: Dilute the MAO-A or MAO-B enzyme to the desired concentration in cold assay buffer.

-

Reaction Setup: In each well of the 96-well plate, add:

-

50 µL of diluted MAO enzyme

-

50 µL of the appropriate this compound dilution or vehicle control.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

-

Substrate Addition: Prepare a substrate solution containing the MAO substrate, HRP, and the fluorescent probe in assay buffer. Add 100 µL of the substrate solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity every minute for 30 minutes (Excitation: ~530-560 nm, Emission: ~585-595 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neurotoxicity Assessment in SH-SY5Y Cells

This protocol describes a method to evaluate the potential neurotoxicity of this compound using the human neuroblastoma SH-SY5Y cell line, a common model for dopaminergic neurons.[7]

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

This compound hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Spectrophotometric microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

-

This compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or vehicle control.

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration to determine the cytotoxic effects.

Neurotransmitter Uptake Assay

This protocol outlines a method to assess the effect of this compound on the reuptake of neurotransmitters, such as dopamine or serotonin, into neuronal cells or synaptosomes. This is an indirect measure of its effect on neurotransmitter clearance, which is primarily influenced by MAO inhibition.[2][8][9][10][11]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or isolated synaptosomes

-

This compound hydrochloride

-

Radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell/Synaptosome Preparation: Plate cells in a 24-well plate and grow to confluency. If using synaptosomes, prepare them from fresh brain tissue according to standard protocols.

-

Pre-treatment: Wash the cells/synaptosomes with uptake buffer. Pre-incubate with various concentrations of this compound or vehicle control in uptake buffer for 30 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well at a final concentration in the low nanomolar range.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for neurotransmitter uptake.

-

Uptake Termination: Rapidly wash the cells/synaptosomes three times with ice-cold uptake buffer to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: Lyse the cells/synaptosomes with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of radiolabeled neurotransmitter taken up in the presence of different concentrations of this compound. Express the results as a percentage of the control uptake and determine the IC50 for uptake inhibition.

Disclaimer: this compound is a powerful pharmacological agent and should be handled with appropriate safety precautions in a laboratory setting. These protocols are intended for research purposes only.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assaygenie.com [assaygenie.com]

- 5. abcam.cn [abcam.cn]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. moleculardevices.com [moleculardevices.com]

- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Monoamine Oxidase Function Using Pheniprazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheniprazine, also known as β-phenylisopropylhydrazine, is a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO).[1] Historically used as an antidepressant, its powerful inhibitory action on both MAO-A and MAO-B isoforms makes it a valuable tool for in vitro research into the function and inhibition of these critical enzymes.[1] Monoamine oxidases are responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By irreversibly binding to the flavin adenine dinucleotide (FAD) cofactor of MAO, this compound effectively blocks this degradation, leading to an increase in the synaptic levels of these neurotransmitters.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to study MAO function.

Data Presentation

The following table summarizes the available quantitative data on the interaction of this compound with MAO from various sources. These values are crucial for designing and interpreting experiments aimed at understanding MAO kinetics and inhibition.

| Parameter | MAO Isoform | Species | Value |

| Dissociation Constant (Ki) | MAO-A | Rat Liver | 420 nM |

| MAO-B | Rat Liver | 2450 nM | |

| MAO-B | Ox Liver | 450 nM | |

| Irreversible Inhibition Rate Constant (k+2) | MAO-A | Rat Liver | 0.06 min-1 |

| MAO-B | Rat Liver | 0.16 min-1 | |

| MAO-B | Ox Liver | 0.29 min-1 |

Signaling Pathway of Monoamine Oxidase Inhibition by this compound

The primary signaling effect of this compound is the potentiation of monoaminergic neurotransmission. By inhibiting MAO-A and MAO-B, this compound prevents the breakdown of serotonin, norepinephrine, and dopamine in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the cytoplasm, increasing their packaging into synaptic vesicles and subsequent release into the synaptic cleft. The elevated concentration of these neurotransmitters in the synapse enhances their binding to postsynaptic receptors, thereby amplifying downstream signaling cascades.

Caption: Signaling pathway of MAO inhibition by this compound.

Experimental Protocols

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound against MAO-A and MAO-B activity using a fluorometric method. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound hydrochloride

-

MAO substrate (e.g., p-tyramine or kynuramine)

-

Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)

-

Horseradish peroxidase (HRP)

-

Control inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound, clorgyline, and pargyline/selegiline in appropriate solvents (e.g., DMSO or water).

-

Prepare a working solution of the MAO substrate in the assay buffer.

-

Prepare a detection reagent mixture containing Amplex® Red and HRP in the assay buffer. Protect from light.

-

-

Enzyme and Inhibitor Incubation:

-

To each well of the microplate, add the assay buffer.

-

Add the respective MAO enzyme (MAO-A or MAO-B) to the wells.

-

Add serial dilutions of this compound to the sample wells.

-

Add the control inhibitors to their respective control wells. For negative control wells, add the solvent used for the inhibitors.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the irreversible binding of this compound to the MAO enzymes.

-

-

Initiation of Reaction and Signal Detection:

-

Initiate the enzymatic reaction by adding the MAO substrate to all wells.

-

Immediately add the detection reagent mixture to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex® Red) at multiple time points (kinetic assay) or at a single endpoint.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the kinetic data.

-

Determine the percent inhibition of MAO activity by this compound at each concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Protocol for Determining the Irreversible Nature of Inhibition

To confirm that this compound acts as an irreversible inhibitor, a dialysis or a dilution experiment can be performed following the initial inhibition assay.

Procedure (Dilution Method):

-

Pre-incubate the MAO enzyme with a high concentration of this compound (e.g., 10-100 times the IC₅₀) for an extended period (e.g., 60 minutes).

-

As a control, pre-incubate the enzyme with a known reversible inhibitor.

-

Rapidly dilute both enzyme-inhibitor mixtures (e.g., 100-fold) into the assay buffer containing the substrate and detection reagents.

-

Immediately measure the enzyme activity.

-

Expected Outcome: The activity of the enzyme inhibited by the reversible inhibitor should recover significantly upon dilution, while the activity of the enzyme inhibited by this compound will show little to no recovery. This lack of recovery indicates a stable, covalent bond between this compound and the MAO enzyme, characteristic of irreversible inhibition.

Conclusion

This compound remains a valuable pharmacological tool for the in vitro study of monoamine oxidase. Its potent, non-selective, and irreversible inhibitory properties allow for robust investigations into the mechanisms of MAO function and the consequences of its inhibition. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of monoaminergic systems and in the broader context of drug discovery and development. Due to its historical withdrawal from clinical use because of toxicity, all handling and experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

References

Application Notes and Protocols: Pheniprazine in Animal Models of Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheniprazine is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1][2] It was formerly used as an antidepressant but was withdrawn from the market due to toxicity concerns, including hepatotoxicity and optic neuritis.[1][2][3][4] Despite its discontinuation for clinical use, its mechanism of action—the inhibition of monoamine oxidase (MAO)—remains a relevant area of study for understanding the neurobiology of neurological disorders such as depression and Parkinson's disease. As an irreversible MAOI, this compound covalently binds to and inhibits both MAO-A and MAO-B, leading to an increase in the synaptic levels of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.

These application notes provide an overview of the potential use of this compound and other irreversible, non-selective MAOIs in preclinical animal models of depression and Parkinson's disease. Due to the limited availability of recent, detailed preclinical data specifically for this compound, the following protocols and data tables include representative information from studies on the closely related hydrazine-class MAOI, phenelzine, to illustrate the expected effects and methodologies.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound's primary mechanism of action is the irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron and in the synapse. By inhibiting these enzymes, this compound leads to an accumulation of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA), enhancing their availability in the synaptic cleft and thereby augmenting neurotransmission.

Caption: Mechanism of action of this compound as a monoamine oxidase inhibitor.

Application in Animal Models of Depression

MAOIs have well-established antidepressant effects. In animal models, these effects are typically assessed using behavioral tests that measure states of despair or anhedonia.

Experimental Protocol: Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant activity.[5][6][7] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound or a comparable MAOI (e.g., Phenelzine)

-

Vehicle (e.g., 0.9% saline)

-

Cylindrical tank (40 cm height, 20 cm diameter)

-

Water (25°C)

-

Video recording and analysis software

Procedure:

-

Habituation (Day 1): Individually place each rat in the cylinder filled with water to a depth of 30 cm for a 15-minute pre-swim session. This initial exposure induces a baseline level of immobility for the subsequent test. After 15 minutes, remove the rats, dry them, and return them to their home cages.

-

Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at desired doses 24 hours, 5 hours, and 1 hour before the test session on Day 2.

-

Test Session (Day 2): Place the rats individually back into the water-filled cylinder for a 5-minute swim session. Record the session for later analysis.

-

Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility (the period when the rat makes only the minimal movements necessary to keep its head above water). Alternatively, use automated video-tracking software.

Data Presentation: Representative Data for an Irreversible MAOI (Phenelzine) in the FST

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) |

| Vehicle (Saline) | - | 185 ± 12 |

| Phenelzine | 5 | 140 ± 10* |

| Phenelzine | 10 | 95 ± 8 |

| Phenelzine | 20 | 70 ± 7 |

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and representative of typical findings for an irreversible MAOI.

Application in Animal Models of Parkinson's Disease

The neuroprotective potential of MAOIs in Parkinson's disease is linked to their ability to increase dopamine levels and potentially mitigate oxidative stress. The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model to study Parkinson's disease in rodents.[8][9][10]

Experimental Protocol: 6-OHDA Model of Parkinson's Disease in Rats

This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra, leading to a progressive loss of dopaminergic neurons in the nigrostriatal pathway.

Materials:

-

Male Wistar rats (220-250g)

-

6-hydroxydopamine (6-OHDA)

-

Desipramine (to protect noradrenergic neurons)

-

Anesthetic (e.g., ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe

-

This compound or a comparable MAOI

-

Apomorphine or amphetamine for rotational behavior testing

Procedure:

-

Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to prevent the uptake of the neurotoxin by noradrenergic neurons.

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.

-

Post-operative Care and Recovery: Allow the animals to recover for at least two weeks.

-

Drug Treatment: Begin chronic daily administration of this compound or vehicle.

-

Behavioral Assessment (Rotational Behavior): Three weeks post-lesion, assess motor asymmetry by administering a dopamine agonist like apomorphine (0.5 mg/kg, s.c.) or amphetamine (5 mg/kg, i.p.) and counting the number of full contralateral (away from the lesion) rotations over a 60-90 minute period.

-

Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze dopamine and its metabolite levels in the striatum using HPLC. Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra to quantify the loss of dopaminergic neurons.

Data Presentation: Representative Data for an Irreversible MAOI in the 6-OHDA Model

| Treatment Group | Net Contralateral Rotations (rotations/hour) (Mean ± SEM) | Striatal Dopamine (% of non-lesioned side) (Mean ± SEM) | TH-Positive Neurons in Substantia Nigra (% of non-lesioned side) (Mean ± SEM) |

| Sham + Vehicle | 5 ± 2 | 98 ± 4 | 97 ± 3 |

| 6-OHDA + Vehicle | 350 ± 30 | 15 ± 3 | 25 ± 5 |

| 6-OHDA + MAOI (e.g., Phenelzine) | 180 ± 25 | 35 ± 5 | 45 ± 6* |

*p < 0.05 compared to 6-OHDA + Vehicle. Data are hypothetical and representative of typical findings for a neuroprotective agent.

Caption: Experimental workflow for evaluating this compound in a 6-OHDA model.

Concluding Remarks

While this compound itself is not a clinically viable drug due to safety concerns, its study in animal models of neurological disorders can provide valuable insights into the role of monoamine oxidase and the broader implications of modulating monoamine neurotransmitter levels. The protocols and representative data presented here, using the closely related compound phenelzine as a surrogate, offer a framework for investigating the preclinical efficacy of irreversible, non-selective MAOIs. Researchers should exercise caution and adhere to all relevant ethical and safety guidelines when working with these compounds and animal models.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H14N2 | CID 5929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]